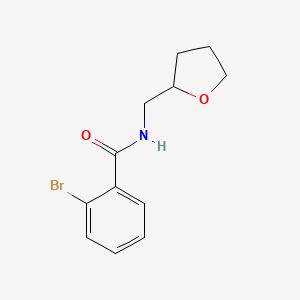
2-bromo-N-(tetrahydro-2-furanylmethyl)benzamide
Descripción general
Descripción
2-bromo-N-(tetrahydro-2-furanylmethyl)benzamide, commonly known as BTB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BTB is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of BTB is not fully understood, but it is believed to act as an inhibitor of certain enzymes. BTB has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. This inhibition leads to the accumulation of proteins in cells, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
BTB has been shown to have various biochemical and physiological effects. In vitro studies have shown that BTB can induce apoptosis, or programmed cell death, in cancer cells. BTB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, BTB has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BTB in lab experiments is its high purity and stability. BTB is also readily available and relatively inexpensive. However, one of the limitations of using BTB is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BTB. One potential application is in the development of new cancer therapies. BTB has shown promising results in inhibiting the growth of cancer cells, and further studies could lead to the development of new drugs. Another potential application is in the development of new anti-inflammatory drugs. BTB has shown anti-inflammatory effects, and further studies could lead to the development of new drugs for the treatment of inflammatory diseases. Finally, further studies could be conducted to better understand the mechanism of action of BTB and its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
BTB has been extensively studied for its potential applications in various fields of research. In the field of organic chemistry, BTB has been used as a building block for the synthesis of various compounds such as benzimidazoles, benzoxazoles, and benzothiazoles. BTB has also been used as a ligand in the synthesis of metal complexes for catalytic applications.
Propiedades
IUPAC Name |
2-bromo-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXQJNHGAOPECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



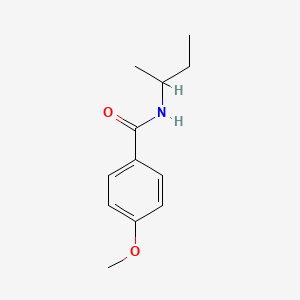
![1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfonyl)-2-propanol](/img/structure/B3844508.png)
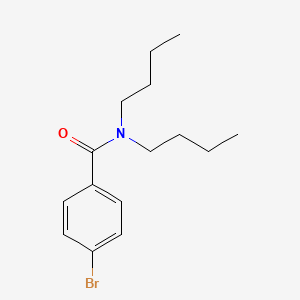
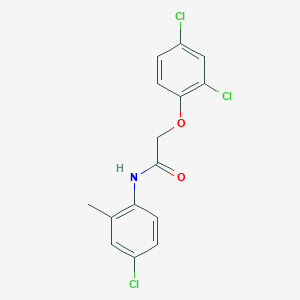
![1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}pyrrolidine](/img/structure/B3844528.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3844531.png)
![1-{4-[4-(3-ethoxy-4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844534.png)

![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B3844548.png)
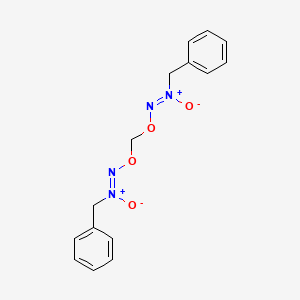
![butyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B3844564.png)

![9-[(benzyloxy)methyl]-3-methyl-9H-carbazole](/img/structure/B3844607.png)
![2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B3844613.png)